Erabutoxin A is synthesized in the venom glands of the Japanese sea snake. The synthesis of this toxin is not fully understood, but it is believed to involve complex genetic regulation within the snake's venom-producing cells .
In terms of classification, erabutoxin A is categorized under:
The synthesis of erabutoxin A involves several steps, primarily focusing on the extraction from venom followed by purification processes. Initially, venom is collected from the snake through milking techniques. The crude venom undergoes chromatographic methods such as high-performance liquid chromatography (HPLC) to isolate erabutoxin A from other components.
Recent advances in molecular biology have enabled researchers to utilize genetic engineering techniques to produce recombinant forms of erabutoxin A. This involves cloning the gene encoding the toxin into expression systems such as bacteria or yeast, allowing for large-scale production .
Erabutoxin A has a compact three-dimensional structure typical of three-finger toxins. It consists of approximately 62 amino acids and exhibits a characteristic fold that includes three loops stabilized by disulfide bonds.
The crystal structure of erabutoxin A has been resolved at high resolution (2.0 Å), revealing details about its interaction with nicotinic acetylcholine receptors . Key structural features include:
Erabutoxin A primarily interacts with nicotinic acetylcholine receptors, leading to competitive inhibition of acetylcholine binding. This reaction is critical for understanding its neurotoxic effects.
The binding affinity and kinetics can be studied using radiolabeled ligands and receptor assays, allowing researchers to quantify the potency of erabutoxin A in inhibiting receptor activity .
The mechanism by which erabutoxin A exerts its neurotoxic effects involves binding to the alpha subunit of nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating the receptor, thereby inhibiting muscle contraction.
Studies have shown that erabutoxin A has a high affinity for these receptors, resulting in paralysis at low concentrations . The detailed interaction can be analyzed through mutational studies that identify critical residues involved in receptor binding.
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and structural integrity .
Erabutoxin A has significant scientific applications:
Erabutoxin A (ErA) is a short-chain neurotoxic polypeptide comprising 62 amino acid residues with a molecular formula of C₂₈₄H₄₄₂N₈₆O₉₅S₈ [6]. Its primary sequence features a characteristic distribution of hydrophobic and hydrophilic residues optimized for interaction with nicotinic acetylcholine receptors (nAChRs). Key residues include conserved cysteines (8 positions forming 4 disulfide bonds), aromatic residues (Tyr₂₅, Trp₂₉), and histidines (His₇, His₂₆ in Erabutoxin B). Erabutoxin A differs from its isoform Erabutoxin B solely at position 26 (Asn in ErA vs. His in ErB), a variation impacting hydrogen-bonding networks but not overall structural stability [1] [3]. This minimal sequence divergence underlies subtle functional differences in receptor affinity between the isoforms.
Erabutoxin A adopts the canonical three-finger toxin (3FTx) fold, a scaffold prevalent in elapid snake venoms. This tertiary structure consists of:
This architecture creates a large, solvent-accessible surface area ideal for macromolecular interactions. The 3FTx fold enables high-affinity binding to nAChRs primarily through residues located in the tip and central regions of Loops I and II, particularly the "pharmacophore" residues Trp₂₉, Asp₃₁, and Arg₃₆ [3] [7] [10].
Erabutoxin A's structural integrity relies on its four conserved disulfide bonds forming a "knot" within the core:
Table 1: Disulfide Bond Network in Erabutoxin A
Bond Pair | Structural Role | Conservation |
---|---|---|
Cys₃–Cys₂₄ | Links Loop I and Loop II | Universal in short-chain 3FTx |
Cys₁₇–Cys₄₁ | Connects base of Loop II to Loop III | Universal |
Cys₄₃–Cys₅₄ | Stabilizes central β-strand in Loop III | Universal |
Cys₅₅–Cys₆₀ | Anchors C-terminus to Loop III | Universal |
This network confers exceptional thermal and proteolytic stability, essential for toxin function in envenomation. Reduction of disulfide bonds leads to complete loss of tertiary structure and neurotoxic activity. The buried Cys residues (e.g., Cys₁₇, Cys₄₁) exhibit lower solvent accessibility, while Cys₅₅ and Cys₆₀ are more surface-exposed [8] [10].
High-resolution X-ray crystallography (PDB ID: 5EBX) revealed Erabutoxin A's structure at 2.0 Å resolution with an R-factor of 0.168 [1] [2]. Key findings include:
Table 2: Crystallographic Data for Erabutoxin A (5EBX)
Parameter | Value |
---|---|
Resolution | 2.00 Å |
Space Group | P 2₁2₁2₁ |
Unit Cell Dimensions | a=50.14 Å, b=46.97 Å, c=20.87 Å |
R-factor | 0.168 |
Ligands | Sulfate ion (SO₄²⁻) |
Solvent Sites | 62 water molecules |
Mutagenesis studies combined with crystallography demonstrate that even buried residues like Ser₈ contribute to receptor affinity. Structures of S8G and S8T mutants revealed unchanged backbone conformation despite drastic affinity reductions (780-fold for S8T), confirming Ser₈'s direct role in binding rather than structural maintenance [4].
Nuclear Magnetic Resonance (NMR) studies complement crystallography by probing Erabutoxin A's dynamics in aqueous solution:
These studies highlight conformational stability under physiological pH while identifying flexible loops crucial for function.
Unlike some three-finger toxins (e.g., κ-bungarotoxin), Erabutoxin A functions as a monomeric protein in solution and in its crystallized state [7] [10]. Key evidence includes:
However, Erabutoxin A belongs to the short-chain 3FTx subfamily, which occasionally forms dimers (e.g., haditoxin). Its monomeric state likely optimizes its approach to the nAChR ligand-binding site at the α-γ/α-δ subunit interface, where its flexible loops I and II can insert deeply [7] [10].
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